N-(2-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
N-(2-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 3,5-dimethyl-substituted benzofuran core and an N-linked 2-ethoxyphenyl group. The compound’s synthesis likely follows methods similar to those reported for related N-(2-ethoxyphenyl) benzenesulfonamides, involving bromination or coupling reactions in glacial acetic acid or dioxane/triethylamine systems .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-22-17-8-6-5-7-15(17)20-19(21)18-13(3)14-11-12(2)9-10-16(14)23-18/h5-11H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJTZEOHPWXMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the benzofuran intermediate with an ethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired ethoxyphenyl-substituted benzofuran.
Formation of the Carboxamide Group: The final step involves the reaction of the ethoxyphenyl-substituted benzofuran with an appropriate amine, such as 2-ethoxyaniline, under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: It is explored for its potential use in the development of novel materials with unique optical and electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may interact with enzymes or receptors involved in inflammation or cancer cell proliferation, leading to the modulation of these biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural differences, molecular formulas, and biological activities of the target compound and its analogs:
Mechanistic Insights
- BF1 (Thiazole Derivative): Exhibits selective cytotoxicity toward cancer cells (e.g., NK/Ly lymphoma) without harming non-cancerous cells . Induces mitochondrial depolarization and ultrastructural damage (e.g., swollen mitochondria, chromatin condensation) at 10–50 µM . Enhances lipid peroxidation and superoxide radical levels, suggesting ROS-mediated mechanisms .
- Target Compound: The 2-ethoxyphenyl group may improve solubility compared to sulfonamide analogs (e.g., N-(2-ethoxyphenyl) benzenesulfonamide derivatives) .
Research Findings and Implications
- Pharmacological Potential: BF1’s thiazole ring confers superior anticancer activity compared to the target compound’s ethoxyphenyl group, likely due to enhanced target engagement and ROS modulation . The target compound’s ethoxy group may favor passive diffusion across membranes, but its lack of a heterocyclic moiety (e.g., thiazole) could limit bioactivity.
- Limitations and Future Directions: No direct cytotoxicity data for the target compound necessitate further in vitro/in vivo studies. Structural optimization (e.g., introducing thiazole or sulfonamide groups) could enhance therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
